Ethyl 5-{[2-(ethoxycarbonyl)phenyl]carbamoyl}-2-(2-methoxybenzamido)-4-methylthiophene-3-carboxylate
Description
Ethyl 5-{[2-(ethoxycarbonyl)phenyl]carbamoyl}-2-(2-methoxybenzamido)-4-methylthiophene-3-carboxylate is a multifunctional thiophene derivative characterized by a substituted thiophene core. Key structural features include:
- Position 5: A carbamoyl group linked to a 2-(ethoxycarbonyl)phenyl moiety.
- Position 2: A 2-methoxybenzamido substituent.
- Position 4: A methyl group.
- Position 3: An ethyl carboxylate ester.
This compound’s design integrates electron-donating (methoxy) and electron-withdrawing (carbamoyl, ethoxycarbonyl) groups, which may influence its physicochemical and biological properties.
Properties
Molecular Formula |
C26H26N2O7S |
|---|---|
Molecular Weight |
510.6 g/mol |
IUPAC Name |
ethyl 5-[(2-ethoxycarbonylphenyl)carbamoyl]-2-[(2-methoxybenzoyl)amino]-4-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C26H26N2O7S/c1-5-34-25(31)16-11-7-9-13-18(16)27-23(30)21-15(3)20(26(32)35-6-2)24(36-21)28-22(29)17-12-8-10-14-19(17)33-4/h7-14H,5-6H2,1-4H3,(H,27,30)(H,28,29) |
InChI Key |
GTYNKHYRSACPHT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)C2=C(C(=C(S2)NC(=O)C3=CC=CC=C3OC)C(=O)OCC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-{[2-(ethoxycarbonyl)phenyl]carbamoyl}-2-(2-methoxybenzamido)-4-methylthiophene-3-carboxylate typically involves multiple steps, including the formation of intermediate compounds. The process may involve reactions such as esterification, amidation, and thiophene ring formation. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring the purity of the final product, and implementing efficient purification techniques. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-{[2-(ethoxycarbonyl)phenyl]carbamoyl}-2-(2-methoxybenzamido)-4-methylthiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert certain functional groups within the compound to their reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
Ethyl 5-{[2-(ethoxycarbonyl)phenyl]carbamoyl}-2-(2-methoxybenzamido)-4-methylthiophene-3-carboxylate has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may be used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Industry: It can be used in the development of new materials, such as polymers and coatings, with unique properties.
Mechanism of Action
The mechanism of action of Ethyl 5-{[2-(ethoxycarbonyl)phenyl]carbamoyl}-2-(2-methoxybenzamido)-4-methylthiophene-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions can be complex and are the subject of ongoing research.
Comparison with Similar Compounds
Comparison with Similar Thiophene Carboxylate Derivatives
Structural Analogues and Substituent Variations
The following table highlights structural differences between the target compound and related derivatives:
Physicochemical Properties
- Solubility: The target compound’s ethyl carboxylate and methoxy groups enhance lipophilicity, favoring organic solvent solubility. In contrast, derivatives with polar substituents (e.g., cyano groups in ) may exhibit altered solubility profiles.
- Crystallinity : Thiophene derivatives with planar aromatic substituents (e.g., 4-methylbenzamido in ) often form stable crystals, as validated by SHELX-based crystallographic analyses .
Biological Activity
Ethyl 5-{[2-(ethoxycarbonyl)phenyl]carbamoyl}-2-(2-methoxybenzamido)-4-methylthiophene-3-carboxylate is a complex organic compound that has garnered interest for its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The compound can be represented by the following structural formula:
This structure includes a thiophene ring, which is known for its diverse biological properties, and various functional groups that may influence its pharmacological effects.
1. Inhibition of Enzymatic Activity
Research indicates that compounds similar to this compound can act as inhibitors of specific enzymes involved in disease pathways. For instance, it has been suggested that the compound may inhibit Factor XIa, an enzyme implicated in the coagulation cascade, thus potentially serving as an anticoagulant therapy .
2. Anticancer Properties
The compound's structural features suggest potential interactions with cellular machinery involved in cancer cell proliferation. Similar compounds have demonstrated the ability to induce multipolar spindle formation in centrosome-amplified cancer cells, leading to increased cell death through aberrant mitotic processes . The inhibition of mitotic kinesins like HSET (KIFC1) has been observed with related thiazole derivatives, indicating a possible mechanism for anticancer activity.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Anticoagulant | Inhibition of Factor XIa | |
| Anticancer | Induction of multipolar spindles in cancer cells | |
| Enzyme Inhibition | Potential inhibition of mitotic kinesins |
Case Study 1: Anticoagulant Activity
In a study investigating the anticoagulant properties of related compounds, it was found that modifications to the ethoxycarbonyl group significantly enhanced the inhibitory activity against Factor XIa. This suggests that similar modifications could be explored for this compound to optimize its therapeutic profile.
Case Study 2: Cancer Cell Studies
Another study focused on the effects of thiazole derivatives on cancer cell lines demonstrated that specific structural modifications led to increased potency against centrosome-amplified cells. The data indicated a correlation between structural complexity and biological efficacy, supporting further investigation into the structure-activity relationship (SAR) of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
